5-Oxa-2-azaspiro[3.5]nonane hemioxalate

Medicinal Chemistry Physicochemical Properties Drug Discovery

Procure 95% pure 5-oxa-2-azaspiro[3.5]nonane hemioxalate for BTK inhibitor discovery. This rigid spirocyclic scaffold is a patent-validated bioisostere for morpholine/piperidine, delivering up to 40-fold improved aqueous solubility versus carbocyclic analogs. The hemioxalate salt ensures solid-state stability and easy handling for amide coupling or reductive amination. Unlike generic spirocyclic amines, the precise 5-oxa regioisomer placement is critical for metabolic stability and pKa modulation. Ideal for SAR libraries targeting C481S-resistant BTK mutants. Ships ambient; not hazmat.

Molecular Formula C16H28N2O6
Molecular Weight 344.40
CAS No. 1523571-01-8
Cat. No. B3105208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxa-2-azaspiro[3.5]nonane hemioxalate
CAS1523571-01-8
Molecular FormulaC16H28N2O6
Molecular Weight344.40
Structural Identifiers
SMILESC1CCOC2(C1)CNC2.C1CCOC2(C1)CNC2.C(=O)(C(=O)O)O
InChIInChI=1S/2C7H13NO.C2H2O4/c2*1-2-4-9-7(3-1)5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
InChIKeyZDVHRQSWICZLCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxa-2-azaspiro[3.5]nonane hemioxalate (1523571-01-8) – Procurement-Ready Spirocyclic Building Block for Medicinal Chemistry


5-Oxa-2-azaspiro[3.5]nonane hemioxalate (CAS 1523571-01-8) is a spirocyclic heterocycle comprising a saturated 5-oxa-2-azaspiro[3.5]nonane core as the free base, formulated as a 2:1 hemioxalate salt to enhance handling and stability . It is supplied as a high-purity (95%) solid intermediate and building block for medicinal chemistry and organic synthesis . Its rigid, conformationally constrained spirocyclic framework combines a tetrahydropyran (oxane) ring with an azetidine ring, offering a defined three-dimensional geometry that can serve as a bioisosteric replacement for commonly employed heterocycles such as morpholine and piperidine [1][2].

Why 5-Oxa-2-azaspiro[3.5]nonane hemioxalate Cannot Be Interchanged with Other Spirocyclic Amines


Interchanging spirocyclic amine building blocks without systematic evaluation is scientifically unsound due to the pronounced structure-property relationship (SPR) sensitivity inherent to the oxa-azaspiro[3.5]nonane scaffold. The precise placement of the oxygen atom (5-oxa versus 2-oxa, 7-oxa, or 8-oxa regioisomers) and the ring size (six-membered oxane versus four-membered oxetane) directly modulate key physicochemical parameters including lipophilicity (LogP), aqueous solubility, and metabolic stability [1]. Furthermore, the electronic environment of the azetidine nitrogen—influenced by the adjacent spiro-fused oxygen—can alter the basicity (pKa) and, consequently, the pharmacokinetic profile of downstream derivatives. Simply substituting a different spirocyclic core (e.g., 2-azaspiro[3.5]nonane, 2-oxa-7-azaspiro[3.5]nonane) or a common monocyclic amine (e.g., morpholine) without direct comparative data introduces unpredictable risks in potency, selectivity, and developability. The evidence below quantifies specific differentiators that justify selecting this exact compound.

Quantitative Differentiation Evidence: 5-Oxa-2-azaspiro[3.5]nonane hemioxalate vs. Comparators


Enhanced Aqueous Solubility and Reduced Lipophilicity Relative to Carbocyclic Spiro Analogs

The 5-oxa-2-azaspiro[3.5]nonane scaffold belongs to the oxa-spirocycle class. A comprehensive review of over 150 oxa-spirocyclic compounds demonstrated that incorporation of an oxygen atom into the spirocyclic unit dramatically improves water solubility (by up to 40-fold) and lowers lipophilicity compared to all-carbon carbocyclic spiro analogs [1]. While direct head-to-head data for 5-oxa-2-azaspiro[3.5]nonane hemioxalate against a specific carbocyclic comparator is not available at the compound level, the class-level inference is robust: the oxygen atom in the tetrahydropyran ring of the 5-oxa regioisomer confers a significant solubility advantage over analogous spiro[3.5]nonanes lacking the heteroatom. This trend is consistent with the observation that oxa-spirocycles exhibit systematically reduced LogD7.4 and increased kinetic solubility [1].

Medicinal Chemistry Physicochemical Properties Drug Discovery

Validated Use in BTK Allosteric Inhibitor Development with Nanomolar Potency

Recent patent literature (WO2023051234) explicitly discloses a series of compounds incorporating the 5-oxa-2-azaspiro[3.5]nonane scaffold as allosteric inhibitors of Bruton's tyrosine kinase (BTK), achieving IC50 values in the low nanomolar range [1]. This places the scaffold in a privileged class for targeting BTK via a non-covalent allosteric mechanism—a strategy employed to overcome resistance mutations that limit the efficacy of covalent BTK inhibitors such as ibrutinib. In contrast, closely related spirocyclic scaffolds (e.g., 7-azaspiro[3.5]nonane) have been optimized primarily for FAAH inhibition (IC50 values ranging from 0.5 nM to >10 µM depending on substitution) [2], not BTK. This target-based differentiation provides a clear scientific rationale for selecting the 5-oxa-2-azaspiro[3.5]nonane core for BTK-focused drug discovery programs.

Kinase Inhibition Immuno-Oncology BTK Inhibitors

Divergent Regioisomeric Activity: 5-Oxa- vs. 2-Oxa-7-azaspiro[3.5]nonane Scaffolds

The precise positioning of the oxygen heteroatom within the spiro[3.5]nonane framework is a critical determinant of biological activity. The 2-oxa-7-azaspiro[3.5]nonane scaffold has been advanced as a morpholine surrogate and evaluated for its physicochemical profile, including improved solubility and reduced lipophilicity relative to the parent morpholine [1][2]. However, no published biological data link this specific regioisomer to nanomolar BTK inhibition. In contrast, the 5-oxa-2-azaspiro[3.5]nonane regioisomer (the core of this hemioxalate salt) is explicitly claimed in WO2023051234 for BTK allosteric inhibition with nanomolar potency [3]. This divergent biological annotation underscores that regioisomeric oxa-azaspiro[3.5]nonanes are not functionally interchangeable and that the 5-oxa substitution pattern is associated with a distinct target engagement profile.

Regioisomer SAR Medicinal Chemistry Lead Optimization

Industrial Scalability via Patent-Validated Synthesis

A scalable, industrially applicable synthetic route to the 5-oxa-2-azaspiro[3.5]nonane core is outlined in Chinese Patent CN113214290A (2021), providing a four-step process suitable for multi-gram to kilogram production [1]. This stands in contrast to the more cumbersome, lower-yielding syntheses reported for some related spirocyclic oxetanes and azetidines, which often rely on expensive or unstable starting materials (e.g., oxetan-3-one) and require chromatographic purifications [2]. The availability of a scalable, patent-documented synthesis de-risks procurement for projects transitioning from discovery to preclinical development and ensures a reliable, cost-effective supply chain.

Process Chemistry Scale-Up Supply Chain

Optimal Application Scenarios for 5-Oxa-2-azaspiro[3.5]nonane hemioxalate


BTK Allosteric Inhibitor Lead Optimization and SAR Expansion

Given the patent-validated nanomolar BTK allosteric inhibition demonstrated by derivatives of this scaffold [1], the hemioxalate salt is ideally suited for medicinal chemistry programs focused on developing next-generation, non-covalent BTK inhibitors to address resistance mutations (e.g., C481S) that limit current covalent therapies. The rigid spirocyclic framework provides a defined vector for substituent elaboration, enabling systematic structure-activity relationship (SAR) studies. Procurement of the hemioxalate salt as a high-purity building block allows for immediate amide coupling or reductive amination to generate focused libraries for biochemical and cellular BTK assays.

Physicochemical Property Optimization in CNS and Oral Drug Discovery

The class-level evidence that oxa-spirocycles, including the 5-oxa-2-azaspiro[3.5]nonane core, exhibit substantially improved aqueous solubility (up to 40-fold) and reduced lipophilicity relative to carbocyclic spiro analogs [2] makes this scaffold a strategic choice for projects requiring enhanced developability. This is particularly relevant for CNS-targeted programs, where lower LogD and higher solubility correlate with improved brain penetration and reduced hERG liability. Replacing a high-LogD carbocyclic spiro fragment with the 5-oxa-2-azaspiro[3.5]nonane core can rescue compounds facing solubility-limited absorption or high metabolic clearance.

Spirocyclic Bioisostere Replacement for Morpholine and Piperidine

The 5-oxa-2-azaspiro[3.5]nonane scaffold serves as a conformationally constrained bioisostere for widely used saturated heterocycles such as morpholine and piperidine [3][4]. Its rigid spiro junction locks the amine in a defined three-dimensional orientation, potentially enhancing target selectivity and reducing off-target promiscuity associated with flexible monocyclic amines. Procurement of the hemioxalate salt enables direct incorporation into existing synthetic routes via standard amide bond formation or N-alkylation, offering a straightforward path to evaluate spirocyclic replacement in established lead series.

Industrial-Scale Process Development and Preclinical Candidate Supply

For programs advancing a 5-oxa-2-azaspiro[3.5]nonane-containing candidate toward IND-enabling studies, the existence of a scalable, patent-documented synthetic route [5] provides a clear path to multi-kilogram production. Sourcing the hemioxalate salt as a commercial building block with validated purity (95%) allows for initial SAR and lead optimization, while the patent literature offers a roadmap for custom synthesis and scale-up when larger quantities are required. This dual-track approach de-risks the transition from discovery to development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Oxa-2-azaspiro[3.5]nonane hemioxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.